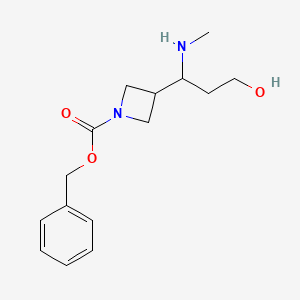
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. . This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylamino group attached to the azetidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors to form the azetidine ring, followed by functionalization to introduce the benzyl, hydroxy, and methylamino groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group back to a hydroxy group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups to the benzyl moiety .
Aplicaciones Científicas De Investigación
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine derivatives such as:
Uniqueness
What sets Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methylamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
benzyl 3-[3-hydroxy-1-(methylamino)propyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-16-14(7-8-18)13-9-17(10-13)15(19)20-11-12-5-3-2-4-6-12/h2-6,13-14,16,18H,7-11H2,1H3 |
Clave InChI |
QQEJEYKXXTWBBG-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCO)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



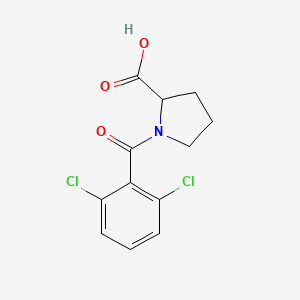
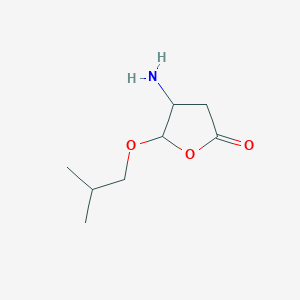
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
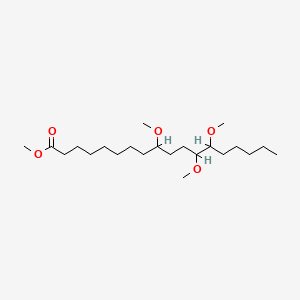
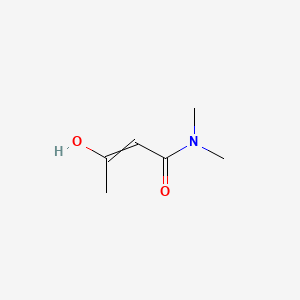

![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)

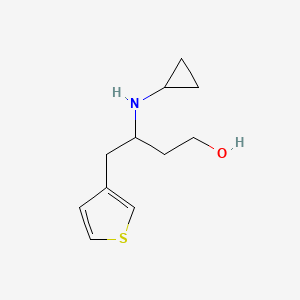
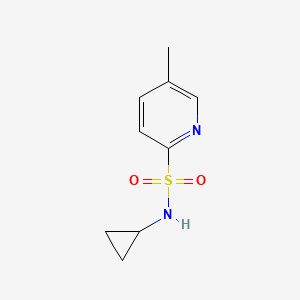
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
